molecular formula C12H14ClNO2 B154033 5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one CAS No. 129075-87-2

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B154033
CAS No.: 129075-87-2
M. Wt: 239.7 g/mol
InChI Key: FUUKBECTHHFBKF-UHFFFAOYSA-N
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Description

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a chloro-propoxy group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is usually a substituted isoquinoline derivative.

    Alkylation: The isoquinoline derivative is then alkylated using 3-chloropropyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

    Cyclization: The alkylated product undergoes cyclization to form the isoquinolinone core. This step may involve the use of a cyclizing agent such as phosphorus oxychloride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinolinone core to dihydroisoquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
  • 1-[4-(3-chloro-propoxy)-phenyl]-ethanone
  • 3-[3-(3-chloro-propoxy)propoxy]propanoyl chloride

Uniqueness

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific isoquinolinone core structure and the presence of the chloro-propoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-(3-chloropropoxy)-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-6-2-8-16-11-4-1-3-10-9(11)5-7-14-12(10)15/h1,3-4H,2,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUKBECTHHFBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454354
Record name 5-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129075-87-2
Record name 5-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.0 g (22.0 mmol) of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone and 6.7 g (48.5 mmol) of potassium carbonate in 100 ml of ethanol was refluxed for one hour. Then 10.9 ml (100 mmol) of 1-bromo-3-chloropropanol was added and refluxing continued for five hours. The solution was cooled and concentrated. The residue was dissolved in chloroform, filtered and concentrated to provide 4.45 g (85%) of 5-(3-chloropropoxy)-3,4-dihydro-1(2H)-isoquinolinone; mp 131.5°-133°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1-bromo-3-chloropropanol
Quantity
10.9 mL
Type
reactant
Reaction Step Two

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